molecular formula C8H11N3O2 B13330997 Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate

Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate

Cat. No.: B13330997
M. Wt: 181.19 g/mol
InChI Key: PAEQNJZEZLYNSO-SSDOTTSWSA-N
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Description

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives It features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate, leading to the formation of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters. These esters can then react with various reagents such as (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit diverse biological activities and chemical properties.

Scientific Research Applications

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate is unique due to its specific chiral center and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1

InChI Key

PAEQNJZEZLYNSO-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN=C1)N

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N

Origin of Product

United States

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